tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate
Description
tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a 3-hydroxy-5-methylbenzyl moiety, making it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-cyclobutyl-N-[(3-hydroxy-5-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-8-13(10-15(19)9-12)11-18(14-6-5-7-14)16(20)21-17(2,3)4/h8-10,14,19H,5-7,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFCQTFFTFPSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CN(C2CCC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclobutyl bromide and 3-hydroxy-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenyl magnesium bromide).
Major Products
The major products formed from these reactions include carbonyl derivatives, reduced alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, making it a useful strategy for drug delivery.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and stability make it an important intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate involves the hydrolysis of the carbamate group to release the active compound. This process is catalyzed by enzymes such as esterases and amidases in the body. The released active compound then interacts with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate
- tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
Uniqueness
tert-Butyl cyclobutyl(3-hydroxy-5-methylbenzyl)carbamate is unique due to the presence of the 3-hydroxy-5-methylbenzyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar carbamates and enhances its utility in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
